

# Application Notes and Protocols: Dosimetry and Biodistribution of Copper-64 Radiopharmaceuticals

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Note on Copper Isotopes: The topic specifies **Copper-63**, which is a stable, non-radioactive isotope of copper. As such, it is not used in radiopharmaceuticals for imaging or therapy. This document will focus on Copper-64 ( $^{64}$ Cu), a widely used radioisotope with ideal characteristics for both Positron Emission Tomography (PET) imaging and targeted radiotherapy.[1][2]  $^{64}$ Cu has a half-life of 12.7 hours and a complex decay scheme that includes positron emission ( $\beta$ +) for PET imaging, beta emission ( $\beta$ -) for therapy, and electron capture.[1][2] This dual capability makes  $^{64}$ Cu an archetypal "theranostic" radionuclide.[3]

# Application Notes Introduction to <sup>64</sup>Cu Radiopharmaceuticals

Copper-64 is a versatile radionuclide for oncologic applications due to its suitable half-life, which allows for the imaging of both small molecules and larger, slower-clearing proteins like antibodies.[2] Its dual decay modes provide the foundation for developing agents that can be used for initial diagnosis, patient stratification, and subsequent radiotherapy.[1][2] The development of a <sup>64</sup>Cu radiopharmaceutical involves conjugating a targeting biomolecule (e.g., peptide, antibody, small molecule) to a chelator that can stably bind <sup>64</sup>Cu. The well-established coordination chemistry of copper allows for its use with a wide variety of chelator systems.[2]



# Classes of <sup>64</sup>Cu Radiopharmaceuticals and Their Applications

- [<sup>64</sup>Cu]CuCl<sub>2</sub> (Copper Chloride): In its simple chloride form, <sup>64</sup>Cu uptake is associated with metabolic processes and the expression of the human copper transporter 1 (CTR1), which is often overexpressed in various cancer cells.[4][5] It has shown promise for imaging tumors in prostate, breast, and lung cancer, among others.[1][6]
- Peptide-Based Agents (e.g., <sup>64</sup>Cu-DOTATATE): These agents target specific cell surface receptors. <sup>64</sup>Cu-DOTATATE, sold under the brand name Detectnet, is a somatostatin analog used for PET imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[7][8] Compared to other SSTR-targeting agents, <sup>64</sup>Cu-DOTATATE offers superior image quality and a lower radiation burden than <sup>111</sup>In-DTPA-octreotide SPECT.[7]
- Antibody-Based Agents (e.g., <sup>64</sup>Cu-DOTA-Cetuximab): Radiolabeled monoclonal antibodies (mAbs) target specific tumor antigens. The longer half-life of <sup>64</sup>Cu is particularly well-suited for the slower pharmacokinetics of intact antibodies.[2] These agents can be used to assess target engagement and plan for radioimmunotherapy.[2][9]
- Hypoxia-Targeting Agents (e.g., <sup>64</sup>Cu-ATSM): Copper-64 diacetyl-bis(N4-methylthiosemicarbazone), or <sup>64</sup>Cu-ATSM, is a radiopharmaceutical that selectively accumulates in hypoxic tissues.[10] This is valuable because tumor hypoxia is a key factor in resistance to conventional cancer treatments.[10][11]

### **Principles of Biodistribution and Dosimetry**

Biodistribution studies are essential to determine how a radiopharmaceutical is taken up and cleared by various organs and tissues over time. This is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g).[12] Key findings from biodistribution studies inform the potential efficacy and safety of a drug. For example, high tumor uptake with low accumulation in healthy organs is the ideal profile.

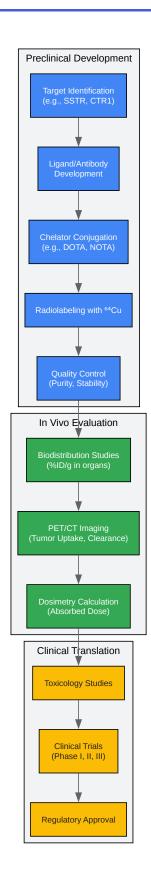
Dosimetry is the calculation of the absorbed radiation dose delivered to different organs and the whole body.[1][13] This is critical for ensuring patient safety in diagnostic imaging and for planning therapeutic regimens.[3] The Medical Internal Radiation Dose (MIRD) formalism is the standard method, often implemented using software like OLINDA/EXM, to calculate radiation



doses from biodistribution data.[1][3][13] For <sup>64</sup>Cu agents, the liver, intestines, and kidneys are often the organs that receive the highest radiation dose.[1][13][14]

### **Visualized Workflows and Pathways**





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Caption: High-level workflow for <sup>64</sup>Cu radiopharmaceutical development.



## **Experimental Protocols**

# Protocol 1: Radiolabeling of a DOTA-Conjugated Peptide with <sup>64</sup>Cu

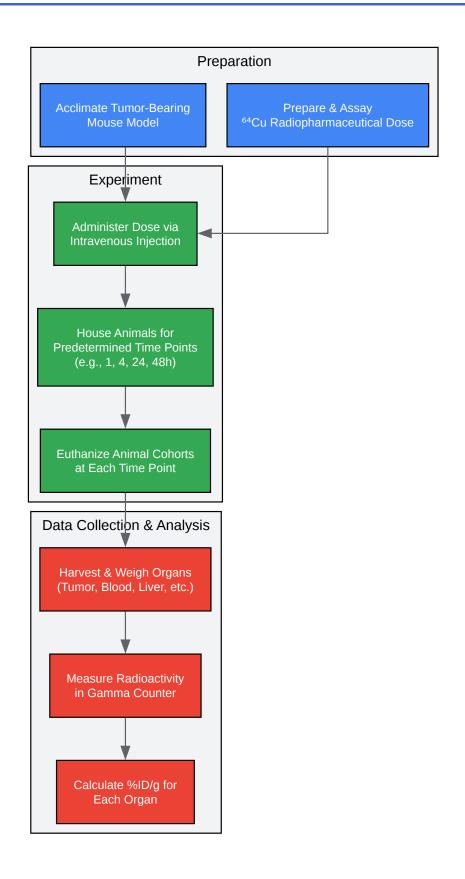
This protocol provides a general method for labeling a peptide conjugated with the chelator DOTA, such as DOTA-TATE.

- 1. Materials and Reagents:
- 64CuCl2 in 0.1 M HCl (produced via the 64Ni(p,n)64Cu reaction).[2]
- DOTA-conjugated peptide (e.g., DOTA-TATE).
- Sodium acetate buffer (0.1 M, pH 5.5).[15]
- Metal-free water and reaction vials.
- EDTA solution (50 mM) to terminate the reaction.
- Sep-Pak C18 cartridge for purification.
- Ethanol and water for elution.
- Radio-HPLC system for quality control.
- 2. Procedure:
- In a metal-free microcentrifuge tube, add 5-20 μg of the DOTA-conjugated peptide.[15]
- Add 200-500 μL of sodium acetate buffer (pH 5.5) to the peptide.
- Carefully add 100-400 MBq of <sup>64</sup>CuCl<sub>2</sub> solution to the buffered peptide.
- Vortex the mixture gently and incubate at 60-95°C for 15-30 minutes.[15] The optimal temperature and time should be determined for each specific peptide.
- After incubation, allow the vial to cool to room temperature.



- Terminate the labeling reaction by adding a small volume of EDTA solution to chelate any free <sup>64</sup>Cu.[15]
- Perform an initial quality control check using radio-TLC or radio-HPLC to determine the radiolabeling yield.
- 3. Purification (if necessary):
- Pre-condition a Sep-Pak C18 cartridge with ethanol followed by water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with water to remove unreacted <sup>64</sup>CuCl<sub>2</sub> and other hydrophilic impurities.
- Elute the final product, <sup>64</sup>Cu-DOTA-peptide, with a small volume of 80% ethanol.[15]
- Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
- 4. Quality Control:
- Determine the final radiochemical purity using a calibrated radio-HPLC system. A purity of >95% is typically required for in vivo studies.[15]
- Measure the specific activity (MBq/μg or GBq/μmol).





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Caption: Experimental workflow for an in vivo biodistribution study.



## Protocol 2: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

This protocol outlines the steps for assessing the biodistribution of a novel <sup>64</sup>Cu radiopharmaceutical.

#### 1. Animal Model:

- Use an appropriate tumor-bearing rodent model (e.g., nude mice with subcutaneous xenografts).[2][12]
- Animals should be age and weight-matched. All procedures must comply with Institutional Animal Care and Use Committee guidelines.[15]

#### 2. Procedure:

- Anesthetize a cohort of mice (typically n=4 per time point).[16]
- Administer a known amount of the <sup>64</sup>Cu radiopharmaceutical (e.g., 1-10 MBq) via tail vein injection.[12]
- House the animals for the designated time points (e.g., 1, 4, 24, 48 hours post-injection).[12]
   [16]
- At each time point, euthanize the cohort of animals.
- Collect a blood sample via cardiac puncture.
- Systematically dissect and collect all major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, muscle, bone, heart, lungs, stomach, intestines).
- Blot tissues to remove excess blood, then place them in pre-weighed tubes and record the wet weight.

#### 3. Data Analysis:

 Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.



 Calculate the percent injected dose per gram (%ID/g) for each tissue using the following formula:

%ID/g = (Counts in Tissue / Net Weight of Tissue) / (Total Injected Counts) \* 100

• Present the data as the mean %ID/g ± standard deviation for each tissue at each time point.

### **Protocol 3: PET Imaging and Dosimetry Calculation**

This protocol describes the workflow for acquiring PET images and subsequently calculating radiation dosimetry.

- 1. PET/CT Imaging:
- Administer the <sup>64</sup>Cu radiopharmaceutical to the animal subject as described in Protocol 2.
- At various time points (e.g., 1, 5, 9, 24 hours), anesthetize the animal and place it on the bed
  of a small-animal PET/CT scanner.[1]
- Acquire a whole-body static or dynamic PET scan, followed by a CT scan for attenuation correction and anatomical localization.[1]
- Reconstruct the images using an appropriate algorithm (e.g., ordered-subset expectation maximization).[5]
- 2. Image Analysis:
- Using imaging software, draw regions of interest (ROIs) over the source organs (e.g., liver, kidneys, tumor) and the whole body on the fused PET/CT images.
- Determine the total activity in each source organ at each time point from the ROI analysis.
- Plot the activity in each organ versus time to generate time-activity curves (TACs).
- 3. Dosimetry Calculation:
- Integrate the TAC for each source organ to determine the total number of disintegrations (residence time) that occurred in that organ.

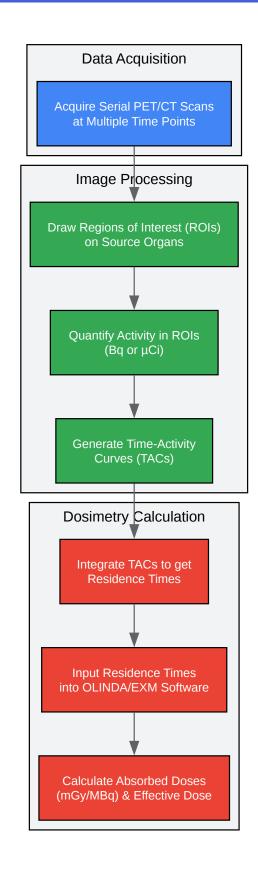






- Input the residence times for each source organ into a dosimetry software program, such as OLINDA/EXM.[1][13]
- The software uses the MIRD formalism and a standard human or animal phantom to calculate the absorbed dose (in mGy/MBq or rad/mCi) for each target organ and the total body effective dose (in mSv/MBq or rem/mCi).[1][14]





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Caption: Logical flow for radiation dosimetry calculation from PET data.



# Quantitative Data Summary Table 1: Biodistribution of [64Cu]CuCl<sub>2</sub> in Healthy Volunteers and Rodents

Summarizes the uptake in major organs, expressed as mean %ID/g or as standardized uptake values (SUV).

Organ	Healthy Human Volunteers (Mean Absorbed Dose μGy/MBq)[1]	Wistar Rats (%ID/g at 1h)
Liver	366 ± 87	13.9 ± 1.6
Kidneys	-	7.9 ± 1.1
Pancreas	High Uptake	-
Small Intestine	-	4.3 ± 0.6
Upper Large Intestine	High Uptake	-
Lower Large Intestine	High Uptake	5.4 ± 1.1
Blood	-	1.8 ± 0.2
Bone (Osteogenic Cells)	-	3.3 ± 0.5
Urinary Excretion	Negligible[1]	Negligible[13]

Data from human studies is often presented as absorbed dose, which is derived from biodistribution data.

# Table 2: Biodistribution of <sup>64</sup>Cu-labeled Peptides in Tumor-Bearing Mice (%ID/g)

Compares uptake of different somatostatin receptor-targeting peptides at key time points.



Organ	<sup>64</sup> Cu-NODAGA-Y3- TATE (4h)[16]	<sup>64</sup> Cu-CB-TE2A-Y3- TATE (4h)[16]	<sup>64</sup> Cu-TETA- Octreotide (24h) [17]
Tumor	15.0 ± 4.8	13.0 ± 3.1	~10.0
Blood	0.4 ± 0.1	0.8 ± 0.1	~0.5
Liver	2.5 ± 0.5	5.3 ± 0.8	~5.0
Kidneys	12.0 ± 2.5	11.0 ± 1.8	~10.0
Pancreas	1.0 ± 0.3	1.4 ± 0.3	-
Muscle	0.3 ± 0.1	0.5 ± 0.1	-

# Table 3: Estimated Human Radiation Dosimetry for Various <sup>64</sup>Cu Radiopharmaceuticals

Shows the critical organ (highest absorbed dose) and effective dose for different agents.

Radiopharmac eutical	Critical Organ	Absorbed Dose to Critical Organ (µGy/MBq)	Effective Dose (μSv/MBq)	Source Data
[ <sup>64</sup> Cu]CuCl <sub>2</sub>	Liver	366 ± 87	56.5 ± 6.0	Healthy Volunteers[1]
[ <sup>64</sup> Cu]CuCl <sub>2</sub>	Lower Large Intestine	132 ± 47	43.0 ± 5.7	Rat Extrapolation[13]
<sup>64</sup> Cu-ATSM	Liver	~335 (1.44 rad/mCi)	~30.5 (0.13 rad/mCi)	Rat Extrapolation[14]
<sup>64</sup> Cu-benzyl- TETA-MAb 1A3	Heart Wall / Liver	140 / 120	-	Human PET Imaging[18]
<sup>64</sup> Cu-DOTATATE	Kidneys / Adrenals	High Uptake Noted[7]	Lower than <sup>111</sup> In- octreotide[7]	Human Study[7]



Note: Dosimetry values can vary based on the species used for data acquisition (animal vs. human) and the calculation methodology.[1][18]

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